

Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine basics

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Compound of Interest

Compound Name: Boc-N-Me-Tyr(Bzl)-OH

Cat. No.: B558131 Get Quote

An In-depth Technical Guide to $N\alpha$ -Boc-O-benzyl- $N\alpha$ -methyl-L-tyrosine

Introduction

Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine is a synthetically modified amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery.[1][2] Its structure is characterized by three key modifications to the parent L-tyrosine molecule: a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino nitrogen, a benzyl (Bzl) group protecting the side-chain hydroxyl function, and a methyl group on the alpha-nitrogen. These protecting groups provide enhanced stability and allow for controlled, stepwise reactions, making it an invaluable reagent for constructing complex peptides and pharmaceutical intermediates.[1] The N-methylation, in particular, is a common strategy in medicinal chemistry to improve metabolic stability and modify the conformational properties of peptides, which can lead to enhanced biological activity and bioavailability. This guide provides a technical overview of its properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of $N\alpha$ -Boc-O-benzyl- $N\alpha$ -methyl-L-tyrosine are fundamental to its handling, storage, and reactivity in synthetic protocols. The compound typically appears as a white to off-white powder.



Property	Value	Reference(s)
CAS Number	64263-81-6	
Molecular Formula	C22H27NO5	
Molecular Weight	385.5 g/mol (or 385.45, 385.50)	
Melting Point	130-140 °C (also cited as 130- 134 °C)	
Appearance	White to off-white powder	-
Purity	≥ 98% (by HPLC)	_
Optical Rotation	[a]D20 = $-65 \pm 2^{\circ}$ (c=1% in Ethyl Acetate)	
Boiling Point	533.0 ± 50.0 °C at 760 mmHg (Predicted)	-
Density	1.2 ± 0.1 g/cm³ (also cited as 1.174 g/cm³ Predicted)	-
Storage Conditions	0-8 °C (also cited as 0-5 °C and 2-8 °C)	-
InChI Key	FSNRGORPOYPIJC- IBGZPJMESA-N	-
Canonical SMILES	CC(C) (C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(= O)O	

Synthesis and Chemical Workflow

The synthesis of $N\alpha$ -Boc-O-benzyl- $N\alpha$ -methyl-L-tyrosine involves a multi-step process starting from L-tyrosine. While specific, detailed protocols are proprietary or published within specialized literature, the general synthetic strategy involves the sequential protection of the functional groups. This typically includes:



- O-benzylation: Protection of the phenolic hydroxyl group on the tyrosine side chain with a benzyl group, often via Williamson ether synthesis.
- N-Boc protection: Protection of the alpha-amino group using di-tert-butyl dicarbonate ((Boc)₂O).
- N-methylation: Introduction of the methyl group onto the Boc-protected nitrogen, for which a suitable methylating agent like iodomethane can be used.

The strategic placement of the Boc and benzyl protecting groups is central to the utility of this compound, particularly in Solid-Phase Peptide Synthesis (SPPS). The Boc group is acid-labile and can be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl group is more stable and requires strong acids like hydrofluoric acid (HF) for cleavage. This differential lability is the cornerstone of the Boc/Bzl protection strategy in peptide chemistry.



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Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

 $N\alpha$ -Boc-O-benzyl- $N\alpha$ -methyl-L-tyrosine is a versatile tool leveraged across several areas of scientific research and development, primarily due to its role as a specialized building block.

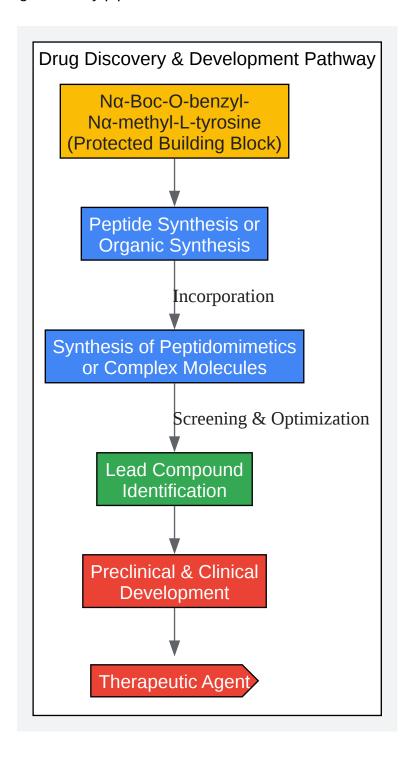


Application Area	Description	Rationale	Reference(s)
Peptide Synthesis	Serves as a key building block for incorporating a protected, N-methylated tyrosine residue into a growing peptide chain using SPPS.	The orthogonal Boc and Benzyl protecting groups allow for controlled, sequential addition of amino acids. The N-methyl group provides resistance to enzymatic degradation and constrains peptide backbone conformation.	
Drug Development	Employed in the synthesis of novel drug candidates, particularly peptidomimetics and complex organic molecules for therapeutic areas like oncology and neurology. It is a valuable scaffold for creating compounds that target specific biological receptors.	The N-methyl and O-benzyl modifications can improve crucial drug properties such as stability, solubility, and bioavailability. Modifications can lead to improved efficacy and reduced side effects in targeted therapies.	
Bioconjugation	Used in processes to attach drugs, probes, or imaging agents to biomolecules such as antibodies.	The compound's structure facilitates its use as a linker or part of a larger conjugate, enabling the creation of targeted therapies and diagnostic agents	



with enhanced specificity.

The logical flow from this chemical building block to a potential therapeutic agent highlights its importance in the drug discovery pipeline.





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Caption: Role of Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine in drug discovery.

Conclusion

Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine is more than a mere chemical intermediate; it is a precisely engineered tool for molecular construction. Its well-defined protecting group strategy and the presence of an N-methyl group provide chemists and drug developers with fine control over synthetic outcomes. This enables the creation of novel peptides and peptidomimetics with potentially superior therapeutic properties, such as enhanced stability and bioavailability. As research in fields like oncology and neurology continues to demand more sophisticated and targeted molecules, the utility of such specialized amino acid derivatives remains indispensable.

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